Ropidoxuridin

Übersicht

Beschreibung

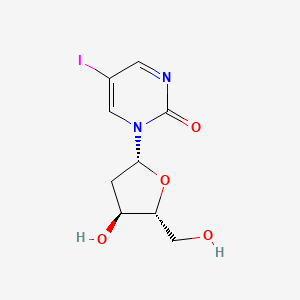

Ropidoxuridin ist ein neuartiges, oral verfügbares Thymidinanalogon und Prodrug für Ioddesoxyuridin, das in Phase-II-Studien für anaplastisches Astrozytom, eine Art von Gehirntumor, einen Überlebensvorteil gezeigt hat . Es wird hauptsächlich auf sein Potenzial als Strahlenempfindlichkeitserhöher in der Krebstherapie untersucht .

Wissenschaftliche Forschungsanwendungen

Ropidoxuridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Ropidoxuridin entfaltet seine Wirkung, indem es zu Ioddesoxyuridin metabolisiert wird, das während der Replikation in die DNA eingebaut wird . Dieser Einbau sensibilisiert die DNA für Strahlung, was zu einer erhöhten DNA-Schädigung und Zelltod in Krebszellen führt . Die beteiligten molekularen Zielstrukturen sind Thymidinkinase und DNA-Polymerase .

Vorbereitungsmethoden

Ropidoxuridin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Iodierung eines Pyrimidinon-Derivats gefolgt von der Glykosylierung mit einem Desoxyribose-Zucker umfassen . Die industriellen Produktionsmethoden beinhalten die Verwendung spezifischer Katalysatoren und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Ropidoxuridin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene iodierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in seine nicht-iodierte Form umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Iodatom durch andere Nukleophile ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Thiole . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind iodierte und nicht-iodierte Pyrimidinon-Derivate .

Vergleich Mit ähnlichen Verbindungen

Ropidoxuridin ist im Vergleich zu anderen Thymidinanaloga einzigartig aufgrund seiner oralen Bioverfügbarkeit und des verbesserten therapeutischen Indexes . Ähnliche Verbindungen umfassen:

Ioddesoxyuridin: Ein direktes Analogon, das als Strahlenempfindlichkeitserhöher verwendet wird, jedoch mit höherer Toxizität und administrativen Herausforderungen.

Fluorodesoxyuridin: Ein weiteres Thymidinanalogon, das in der Krebstherapie verwendet wird, jedoch mit unterschiedlichen Stoffwechselwegen und Wirkungen.

This compound zeichnet sich durch seine einfache Verabreichung und geringere Toxizität aus und ist damit ein vielversprechender Kandidat für die weitere klinische Entwicklung .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXHOVKJAXCGJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239353 | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93265-81-7 | |

| Record name | IPdR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93265-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropidoxuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropidoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

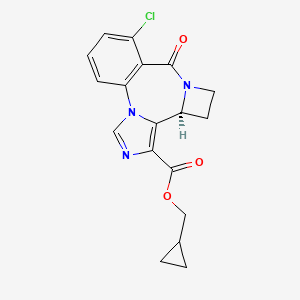

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

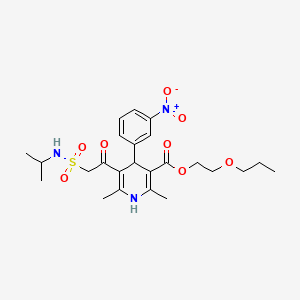

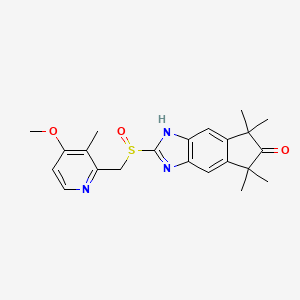

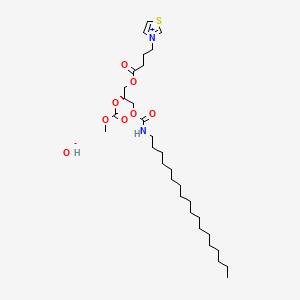

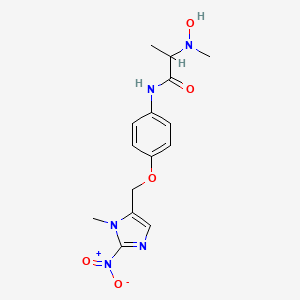

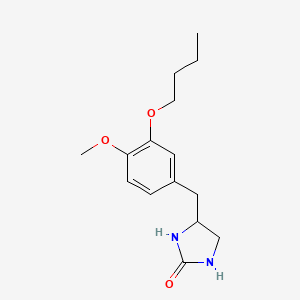

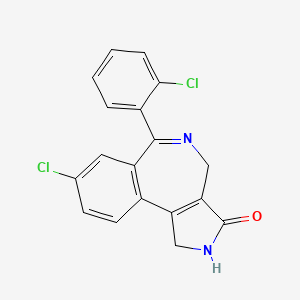

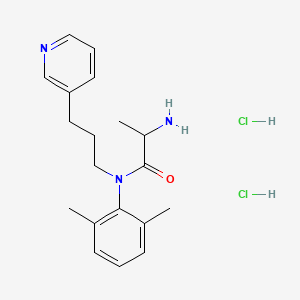

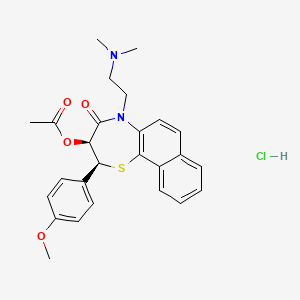

Feasible Synthetic Routes

Q1: How does Ropidoxuridine work to enhance the effects of radiotherapy?

A1: Ropidoxuridine itself is inactive but is converted into IUdR in the liver by the enzyme aldehyde oxidase. [] IUdR then gets incorporated into the DNA of rapidly dividing cells, like cancer cells. When these cells undergo radiation therapy, the presence of IUdR in their DNA makes them more susceptible to DNA damage and cell death. This enhanced sensitivity to radiation is what makes Ropidoxuridine a potential radiosensitizer. [, , ]

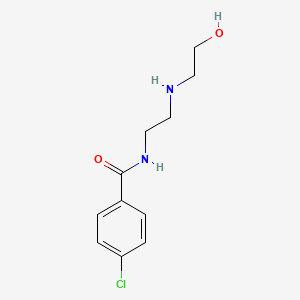

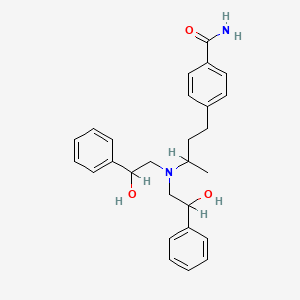

Q2: What is the evidence of synergy between Ropidoxuridine and other anti-cancer agents?

A2: Research has shown a synergistic effect between Ropidoxuridine and Alisertib, an Aurora A kinase inhibitor, in triple-negative breast cancer cells. [] This combination demonstrated significantly enhanced anti-proliferative activity compared to either drug alone, both in vitro and in an orthotopic tumor model. The mechanism behind this synergy involves Ropidoxuridine (and IUdR) enhancing the G2/M cell cycle arrest caused by Alisertib, thereby increasing the effectiveness of Alisertib at lower doses. []

Q3: What are the advantages of Ropidoxuridine over IUdR in a clinical setting?

A3: While both Ropidoxuridine and IUdR act as radiosensitizers, Ropidoxuridine offers several advantages. Firstly, Ropidoxuridine is orally bioavailable, making it more convenient for patients compared to IUdR, which requires continuous intravenous infusion. [, ] Secondly, studies suggest that Ropidoxuridine has a lower toxicity profile and a more favorable therapeutic index compared to IUdR. [, ] These factors make Ropidoxuridine a promising candidate for further clinical development as a radiosensitizer in cancer treatment.

Q4: What are the current limitations and areas for further research on Ropidoxuridine?

A4: While Ropidoxuridine shows promise, further research is needed. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types. [] Additionally, research exploring its synergy with other anti-cancer agents, like Tipiracil, is underway. [] Understanding the long-term effects, potential resistance mechanisms, and identifying biomarkers for predicting treatment response will be crucial for its successful clinical implementation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)